4-Aminobenzoic acid;1-phenoxypropan-2-ol
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Overview
Description
4-Aminobenzoic acid;1-phenoxypropan-2-ol: is a compound that combines two distinct chemical entities: 4-aminobenzoic acid and 1-phenoxypropan-2-olIt is a white solid that is slightly soluble in water and is commonly used in the synthesis of folate by bacteria, plants, and fungi . 1-Phenoxypropan-2-ol is an organic compound with the formula C₉H₁₂O₂. It is a colorless liquid with a pleasant odor and is used as a solvent and intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions:
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4-Aminobenzoic Acid:
Reduction of 4-nitrobenzoic acid: This method involves the reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid using reducing agents such as iron and hydrochloric acid.
Hoffman degradation: This method involves the degradation of the monoamide derived from terephthalic acid to produce 4-aminobenzoic acid.
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1-Phenoxypropan-2-ol:
Oxidation of phenol and propylene glycol: This method involves the oxidation of phenol and propylene glycol in the presence of a catalyst to produce 1-phenoxypropan-2-ol.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
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4-Aminobenzoic Acid:
-
1-Phenoxypropan-2-ol:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include iron, hydrochloric acid, and sodium borohydride.
Substitution: Common reagents include nitric acid, sulfuric acid, and halogens.
Major Products:
4-Aminobenzoic Acid: Major products include aniline derivatives, quinones, and nitro compounds.
1-Phenoxypropan-2-ol: Major products include phenoxyacetone and phenoxypropanolamines.
Scientific Research Applications
Chemistry:
- 4-Aminobenzoic acid is used as a building block in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals .
- 1-Phenoxypropan-2-ol is used as a solvent and intermediate in organic synthesis .
Biology:
- 4-Aminobenzoic acid is an intermediate in the synthesis of folate by bacteria, plants, and fungi .
- 1-Phenoxypropan-2-ol has applications in the formulation of various biological products .
Medicine:
- 4-Aminobenzoic acid has been used in the treatment of fibrotic skin disorders and as a sunscreen agent .
- 1-Phenoxypropan-2-ol is used in the formulation of pharmaceuticals .
Industry:
Mechanism of Action
4-Aminobenzoic Acid:
- The mechanism of action of 4-aminobenzoic acid involves its role as an intermediate in the synthesis of folate by bacteria, plants, and fungi . It is converted to dihydropteroate by the enzyme dihydropteroate synthase, which is then further converted to folate .
1-Phenoxypropan-2-ol:
Comparison with Similar Compounds
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4-Aminobenzoic Acid:
Benzoic Acid: Similar structure but lacks the amino group.
Aniline: Similar structure but lacks the carboxyl group.
Para-Nitrobenzoic Acid: Similar structure but has a nitro group instead of an amino group.
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1-Phenoxypropan-2-ol:
Phenol: Similar structure but lacks the propanol group.
Propylene Glycol: Similar structure but lacks the phenoxy group.
Phenoxyethanol: Similar structure but has an ethanol group instead of a propanol group.
Uniqueness:
- 4-Aminobenzoic acid is unique due to its dual functional groups (amino and carboxyl) that allow it to participate in a wide range of chemical reactions .
- 1-Phenoxypropan-2-ol is unique due to its combination of a phenoxy group and a propanol group, which makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
189346-57-4 |
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Molecular Formula |
C16H19NO4 |
Molecular Weight |
289.33 g/mol |
IUPAC Name |
4-aminobenzoic acid;1-phenoxypropan-2-ol |
InChI |
InChI=1S/C9H12O2.C7H7NO2/c1-8(10)7-11-9-5-3-2-4-6-9;8-6-3-1-5(2-4-6)7(9)10/h2-6,8,10H,7H2,1H3;1-4H,8H2,(H,9,10) |
InChI Key |
CMFHOXCIEVRSDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=CC=CC=C1)O.C1=CC(=CC=C1C(=O)O)N |
Origin of Product |
United States |
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